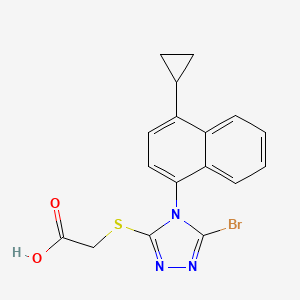
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is used primarily for its anxiolytic effects, which are achieved through its interaction with the GABAergic system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylamine under specific conditions to form the desired benzoxazine ring . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the benzoxazine ring.
Reduction: Reduction reactions can modify the nitrogen-containing groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzoxazines.
Applications De Recherche Scientifique
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzoxazine chemistry and reactivity.
Mécanisme D'action
The anxiolytic effects of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine are primarily mediated through its interaction with the GABA_A receptor complex. It binds to the β2 and β3 subunits of the GABA_A receptor, enhancing the inhibitory effects of GABA. Additionally, it binds to the translocator protein (18 kDa) TSPO, which is involved in the transport of cholesterol into mitochondria, a key step in steroidogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazepines: These compounds also interact with the GABA_A receptor but bind to different subunits.
Barbiturates: Another class of compounds that enhance GABAergic activity but have a different mechanism of action.
Uniqueness
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine is unique in its dual mechanism of action, involving both the GABA_A receptor and TSPO. This dual action contributes to its anxiolytic and neuroprotective effects, distinguishing it from other anxiolytic agents .
Propriétés
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8021938.png)
![(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B8021942.png)

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8021967.png)

![C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B8021979.png)

